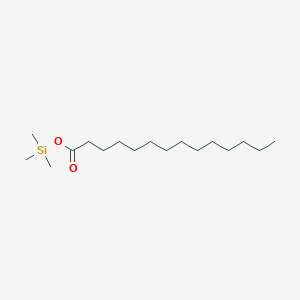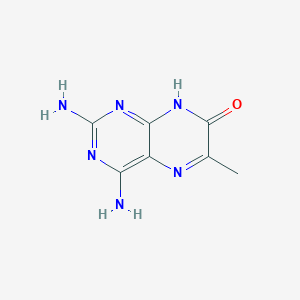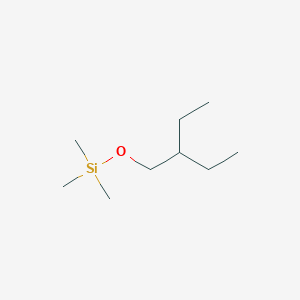![molecular formula C19H12N2 B093192 Benzo[4,5]indolo[1,2-a]quinazoline CAS No. 194-60-5](/img/structure/B93192.png)
Benzo[4,5]indolo[1,2-a]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[4,5]indolo[1,2-a]quinazoline (BIQ) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BIQ has been found to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of BIQ makes it an attractive target for synthetic chemists, and several methods for its synthesis have been developed.
Mecanismo De Acción
The exact mechanism of action of Benzo[4,5]indolo[1,2-a]quinazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. Benzo[4,5]indolo[1,2-a]quinazoline has been shown to inhibit the activity of several enzymes involved in cell growth and division, as well as the expression of certain genes involved in cancer progression.
Efectos Bioquímicos Y Fisiológicos
Benzo[4,5]indolo[1,2-a]quinazoline has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of DNA synthesis, and the modulation of immune responses. These effects are likely responsible for the compound's observed biological activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of working with Benzo[4,5]indolo[1,2-a]quinazoline in the laboratory is its relatively simple synthesis method. However, the compound can be difficult to purify due to its propensity to form impurities during the reaction. Additionally, the biological activity of Benzo[4,5]indolo[1,2-a]quinazoline can be highly dependent on the specific substitution pattern of the molecule, making it challenging to predict its activity in different systems.
Direcciones Futuras
There are several areas of research that could be pursued to further our understanding of Benzo[4,5]indolo[1,2-a]quinazoline and its potential applications. One direction could be the development of more efficient synthesis methods for Benzo[4,5]indolo[1,2-a]quinazoline and its derivatives, which could enable the production of larger quantities for use in biological studies. Another direction could be the investigation of the compound's activity in combination with other drugs or therapies, which could enhance its efficacy against cancer and other diseases. Finally, the exploration of the molecular mechanisms underlying Benzo[4,5]indolo[1,2-a]quinazoline's biological activities could provide valuable insights into the development of new drugs targeting similar pathways.
Métodos De Síntesis
The synthesis of Benzo[4,5]indolo[1,2-a]quinazoline typically involves the reaction of an indole derivative with an isatoic anhydride in the presence of a Lewis acid catalyst. This method has been optimized to produce high yields of Benzo[4,5]indolo[1,2-a]quinazoline with minimal side reactions. Other methods, such as the use of metal catalysts or microwave irradiation, have also been reported.
Aplicaciones Científicas De Investigación
Benzo[4,5]indolo[1,2-a]quinazoline has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and sensitize cancer cells to chemotherapy. Benzo[4,5]indolo[1,2-a]quinazoline has also demonstrated antimicrobial activity against a variety of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Propiedades
Número CAS |
194-60-5 |
|---|---|
Nombre del producto |
Benzo[4,5]indolo[1,2-a]quinazoline |
Fórmula molecular |
C19H12N2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
2,10-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),3,5,7,9,11,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-3-7-15-13(5-1)9-10-18-16(15)11-19-20-12-14-6-2-4-8-17(14)21(18)19/h1-12H |
Clave InChI |
DSJVXWFOOPJZQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4N3C5=CC=CC=C5C=N4 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4N3C5=CC=CC=C5C=N4 |
Sinónimos |
7H-Benzo[c]pyrido[3,2-g]carbazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



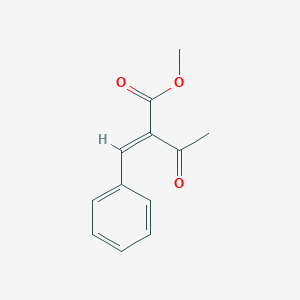
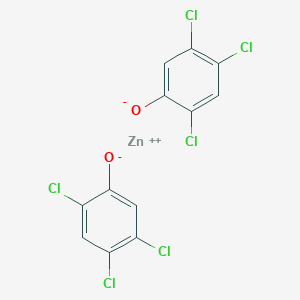
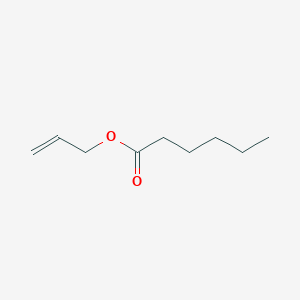
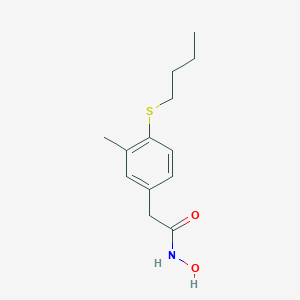
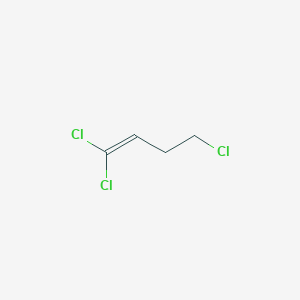
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
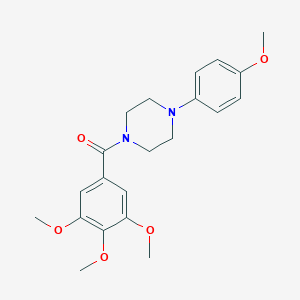
![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)
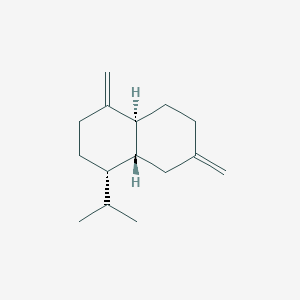
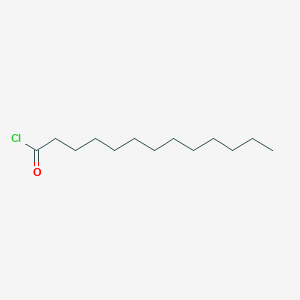
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
